2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Vue d'ensemble

Description

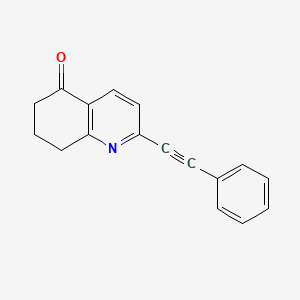

Le 2-phényléthynyl-7,8-dihydro-6H-quinolin-5-one est un composé chimique de formule moléculaire C17H13NO et de masse molaire 247,29 g/mol Il s'agit d'un dérivé de la quinolinone, caractérisé par un groupe phényléthynyle en position 2 et un noyau dihydroquinolinone

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-phényléthynyl-7,8-dihydro-6H-quinolin-5-one implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une réaction de couplage catalysée par le palladium entre un dérivé de phénylacétylène et un précurseur de quinolinone. La réaction est généralement effectuée en présence d'une base, telle que le carbonate de potassium, et d'un solvant, tel que le diméthylformamide (DMF), à des températures élevées .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle ne soient pas facilement disponibles, la synthèse de ce composé à plus grande échelle impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la scalabilité.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-phényléthynyl-7,8-dihydro-6H-quinolin-5-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinolinone à différents états d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en dérivés plus saturés.

Substitution : Le groupe phényléthynyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinolinone à des états d'oxydation plus élevés, tandis que la réduction peut produire des composés plus saturés avec des atomes d'hydrogène supplémentaires.

Applications de recherche scientifique

Chimie : Le composé peut être utilisé comme un élément de base pour la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Il peut servir de sonde ou de ligand dans les études biologiques, en particulier dans l'investigation des interactions enzymatiques et de la liaison aux récepteurs.

Médecine : Les caractéristiques structurelles du composé en font un candidat pour le développement de médicaments, en particulier dans la recherche de nouveaux agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action du 2-phényléthynyl-7,8-dihydro-6H-quinolin-5-one implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Le groupe phényléthynyle et le noyau quinolinone peuvent interagir avec les enzymes, les récepteurs et d'autres biomolécules, modulant potentiellement leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the search for new therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one involves its interaction with molecular targets and pathways within biological systems. The phenylethynyl group and quinolinone core can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-phényléthynyl-5,6,7,8-tétrahydroquinolin-5-one

- 2-phényléthynyl-7,8-dihydroquinolin-5-one

Unicité

Le 2-phényléthynyl-7,8-dihydro-6H-quinolin-5-one est unique en raison de son motif de substitution spécifique et de ses caractéristiques structurelles. La présence du groupe phényléthynyle en position 2 et du noyau dihydroquinolinone le distingue des autres dérivés de quinolinone.

Activité Biologique

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a compound characterized by its unique molecular structure, featuring a quinoline core with a phenylethynyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C17H13NO

- Molecular Weight : Approximately 247.29 g/mol

- Structural Features : The compound consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring, with the phenylethynyl group at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the dihydroquinolinone core suggests that it may interact with various microbial targets.

- Study Findings :

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | Variable | Standard not specified |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise against different cancer cell lines.

- Case Study :

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.27 |

| B16 | >10 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, although more detailed studies are required to confirm these findings.

The biological activities of this compound are thought to be mediated through its interaction with various biological targets:

Propriétés

IUPAC Name |

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUDFZJCSDKXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464098 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864224-08-8 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.